Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate is a complex organic compound with a unique structure that includes an oxazole ring, methoxybenzyl, and methylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate typically involves multiple steps, starting with the preparation of the oxazole ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and specific catalysts that promote the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate has a wide range of scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it suitable for use in specialized industrial processes.
Mechanism of Action
The mechanism of action of Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Diethyl {2-(4-methylbenzyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate
- Diethyl {2-(4-methoxybenzyl)-5-[(4-chlorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate
Uniqueness
Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H29N2O5P |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-2-[(4-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C23H29N2O5P/c1-5-28-31(26,29-6-2)23-22(24-16-19-9-7-17(3)8-10-19)30-21(25-23)15-18-11-13-20(27-4)14-12-18/h7-14,24H,5-6,15-16H2,1-4H3 |
InChI Key |
DACQFSZMOHCYJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)OC)NCC3=CC=C(C=C3)C)OCC |
Origin of Product |
United States |
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